molecular formula C30H30O4S2 B14010151 1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene CAS No. 16426-00-9

1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene

Cat. No.: B14010151
CAS No.: 16426-00-9
M. Wt: 518.7 g/mol
InChI Key: QMWCITUPINBGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring. This particular compound features two benzenesulfonyl groups attached to a hexyl chain, making it a complex and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzene with chlorosulfonic acid. The resulting benzenesulfonyl chloride is then reacted with a suitable hexyl chain precursor under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene would depend on its specific application. In general, the sulfonyl groups can interact with various molecular targets, potentially inhibiting enzymes or other proteins. The hexyl chain may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler compound with a single sulfonyl group.

    Hexylbenzenesulfonate: A related compound with a sulfonate group attached to a hexyl chain.

    Dibenzenesulfonylmethane: A compound with two benzenesulfonyl groups attached to a methane backbone.

Uniqueness

1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene is unique due to its complex structure, featuring two benzenesulfonyl groups and a hexyl chain. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16426-00-9

Molecular Formula

C30H30O4S2

Molecular Weight

518.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene

InChI

InChI=1S/C30H30O4S2/c31-35(32,27-19-7-3-8-20-27)29-23-13-11-17-25(29)15-5-1-2-6-16-26-18-12-14-24-30(26)36(33,34)28-21-9-4-10-22-28/h3-4,7-14,17-24H,1-2,5-6,15-16H2

InChI Key

QMWCITUPINBGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CCCCCCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.